1-(Prop-2-yn-1-yl)cyclobutanol

Vue d'ensemble

Description

1-(Prop-2-yn-1-yl)cyclobutanol is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a cyclobutanol ring substituted with a prop-2-yn-1-yl group, making it an interesting subject for synthetic and mechanistic studies.

Mécanisme D'action

Target of Action

It’s known that propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .

Mode of Action

The mode of action of 1-(Prop-2-yn-1-yl)cyclobutanol involves its role as a photosensitizer in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .

Biochemical Pathways

The compound is involved in visible-light-induced oxidative formylation reactions , which suggests it may influence pathways related to oxidative stress and energy transfer.

Pharmacokinetics

The compound’s molecular weight is 11015 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Its role as a photosensitizer in visible-light-induced oxidative formylation reactions suggests it may influence cellular processes related to energy transfer and oxidative stress.

Action Environment

Given its role in visible-light-induced reactions , factors such as light exposure could potentially influence its action.

Analyse Biochimique

Biochemical Properties

1-(Prop-2-yn-1-yl)cyclobutanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic transformations .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to modulate the expression of genes involved in detoxification pathways. This modulation occurs through the activation of nuclear receptors such as the aryl hydrocarbon receptor, which binds to this compound and induces the transcription of target genes. Furthermore, this compound can influence cell signaling pathways by interacting with kinases and phosphatases, thereby affecting cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of certain enzymes by occupying their active sites and preventing substrate binding. For instance, this compound has been found to inhibit monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione or other cofactors for excretion. This compound can also influence metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle. Changes in metabolite levels, such as increased production of lactate, have been observed in response to this compound exposure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In hepatocytes, it is taken up by organic anion-transporting polypeptides and distributed to various cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and brain. This distribution pattern influences its biological activity and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism and detoxification. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles. The presence of targeting signals in its structure directs this compound to mitochondria, where it can impact mitochondrial function and energy production .

Méthodes De Préparation

The synthesis of 1-(Prop-2-yn-1-yl)cyclobutanol can be achieved through several methods:

N-Alkylation: One common method involves the N-alkylation of cyclobutanol with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions.

Solvent-Free Synthesis: Another approach is the solvent-free synthesis of propargylamines, which can be adapted for the preparation of this compound.

Industrial Production: Industrially, the compound can be synthesized using similar methods but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(Prop-2-yn-1-yl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in substitution reactions, particularly at the alkyne group.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Chemical Applications

Synthetic Building Block

1-(Prop-2-yn-1-yl)cyclobutanol serves as a versatile building block in organic synthesis. Its alkyne functional group allows for various transformations, including:

- Alkylation Reactions : It can be used to introduce cyclobutane moieties into larger structures.

- Coupling Reactions : The compound can participate in coupling reactions with other reagents to form complex molecules.

Table 1: Common Synthetic Transformations

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Introduction of alkyl groups to form larger compounds | Cyclobutane derivatives |

| Coupling | Formation of carbon-carbon bonds | Complex polycyclic structures |

| Functionalization | Modification of functional groups | Alcohols, ketones |

Biological Applications

Pharmaceutical Research

The compound has shown potential in drug discovery and development. Its unique structure can be modified to enhance biological activity. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, suggesting potential as an antibiotic scaffold.

Case Study: Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of modified this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Industrial Applications

Material Science

In the industrial sector, this compound is being explored for its properties in material science:

- Polymer Production : Its reactive alkyne group can be utilized in the synthesis of polymers with enhanced mechanical properties.

- Coatings and Adhesives : The compound's unique structure may impart desirable characteristics to coatings and adhesives, improving durability and resistance.

Comparaison Avec Des Composés Similaires

1-(Prop-2-yn-1-yl)cyclobutanol can be compared with other similar compounds, such as:

Propargyl Alcohol: Propargyl alcohol (prop-2-yn-1-ol) is a simpler compound with similar alkyne functionality but lacks the cyclobutanol ring.

Propargylamines: Compounds like rasagiline and selegiline, which contain propargyl groups, are used in the treatment of neurodegenerative diseases.

Propargylated Compounds: Various propargylated compounds have been synthesized for their cytotoxic activity and other biological properties.

Activité Biologique

1-(Prop-2-yn-1-yl)cyclobutanol, with the CAS number 37418-60-3, is a unique chemical compound characterized by a cyclobutanol ring substituted with a prop-2-yn-1-yl group. This structure positions it as a significant subject for both synthetic and mechanistic studies, particularly in the realms of organic chemistry and biological activity.

Chemical Structure

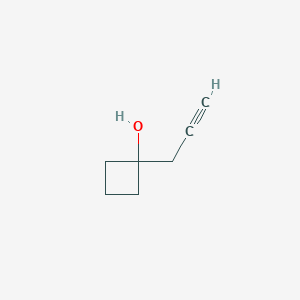

The molecular formula for this compound is . The compound's structure can be depicted as follows:

This compound exhibits biological activity primarily through its role as a photosensitizer in visible-light-induced oxidative formylation reactions. This mechanism allows it to participate in various biochemical pathways, particularly those involving enzyme interactions.

Key Interactions

- Cytochrome P450 Enzymes : This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The hydroxyl group facilitates hydrogen bonding with amino acid residues in the active sites of these enzymes, influencing their catalytic activity.

- Alcohol Dehydrogenase : It can also act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic transformations.

The compound's unique structure contributes to its biochemical properties, making it a valuable candidate for further research. Its interactions can modulate various biological processes, including:

- Antimicrobial Activity : Preliminary studies suggest potential activity against certain pathogens.

- Neuroprotective Effects : Its structural similarity to known neuroprotective agents indicates possible applications in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes considerations such as absorption, distribution, metabolism, and excretion (ADME). The molecular weight of the compound is approximately 110.15 g/mol, which influences its bioavailability and interaction with biological systems.

Synthesis Methods

Research has explored various synthesis methods for this compound:

- N-Alkylation : Involves the N-alkylation of cyclobutanol with propargyl bromide using sodium hydroxide under phase-transfer catalysis conditions.

- Solvent-Free Synthesis : Adaptations for solvent-free synthesis have been developed to enhance yield and purity for industrial applications.

Comparative Studies

Comparative analyses with similar compounds reveal insights into the unique properties of this compound:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Propargyl Alcohol | Alkyne | Simpler structure; lacks cyclobutanol ring |

| Propargylamines | Alkyne derivatives | Neuroprotective properties |

| Propargylated Compounds | Various | Cytotoxic activity; diverse biological properties |

Case Study Insights

Recent studies have indicated that compounds similar to this compound show promise in various therapeutic areas:

- Neurodegenerative Disorders : Research suggests that propargyl-containing compounds may offer protective effects against neurodegeneration.

- Antimicrobial Applications : Investigations into its antimicrobial properties are ongoing, with preliminary results indicating potential efficacy against specific bacterial strains .

Propriétés

IUPAC Name |

1-prop-2-ynylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-4-7(8)5-3-6-7/h1,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEZRFWQVYNBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622656 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37418-60-3 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.